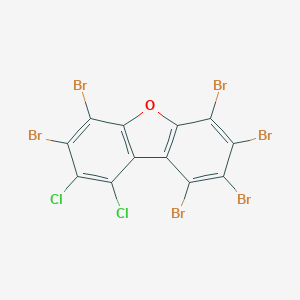

Dibenzofuran, hexabromodichloro-

Description

Significance of Polyhalogenated Dibenzofurans as Environmental Contaminants

Polyhalogenated dibenzofurans, including mixed halogenated congeners like hexabromodichloro-dibenzofuran, are recognized as persistent organic pollutants (POPs). Their chemical stability leads to long-range environmental transport and accumulation in various environmental compartments, including soil, sediment, and biota. oup.com

The toxicological significance of these compounds lies in their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent of the dioxin-like compounds. Like TCDD, many polyhalogenated dibenzofurans can elicit a range of toxic responses. The mechanism of toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. This can lead to a variety of adverse effects, including carcinogenicity, reproductive and developmental toxicity, and immunotoxicity.

Mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) are known to be formed during combustion processes. nih.gov Their analysis in environmental samples presents a significant challenge due to the large number of possible congeners and the lack of analytical standards. nih.gov

Scope of Academic Research on Dibenzofuran (B1670420), Hexabromodichloro- and Related Congeners

Academic research on polyhalogenated dibenzofurans has largely concentrated on the more commonly found polychlorinated and polybrominated congeners. While the formation of mixed halogenated compounds like hexabromodichloro-dibenzofuran is acknowledged, specific studies focusing solely on this congener are scarce in publicly available scientific literature.

Current research on mixed halogenated dibenzofurans generally falls into the following categories:

Formation and Emission: Studies have investigated the conditions under which PXDFs are formed, primarily during the incineration of waste containing both brominated and chlorinated compounds, such as brominated flame retardants and PVC. researchgate.netosti.gov

Analytical Methodology: A significant body of research is dedicated to developing and refining analytical techniques, such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS), for the congener-specific analysis of these complex mixtures in various environmental matrices. nih.govepa.gov

Toxicological Assessment: Research into the toxicological properties of PXDFs often involves comparing their potency to that of TCDD using the concept of Toxic Equivalency Factors (TEFs). However, TEFs for many mixed halogenated congeners have not been established due to a lack of specific toxicological data.

Environmental Occurrence: Studies have documented the presence of various PXDF congeners in environmental samples such as soil, sediment, and industrial emissions. oup.com However, these studies often report on broader categories of PXDFs rather than providing concentration data for specific congeners like hexabromodichloro-dibenzofuran.

Despite these research efforts, a comprehensive understanding of the environmental fate, transport, and specific toxicological profile of Dibenzofuran, hexabromodichloro- remains elusive due to the limited availability of congener-specific data.

Data on Polyhalogenated Dibenzofurans (PXDFs)

The following table provides a general overview of the classes of compounds discussed in this article. Specific data for "Dibenzofuran, hexabromodichloro-" is not available in the reviewed literature.

| Compound Class | Common Abbreviation | General Significance |

| Polyhalogenated Dibenzofurans | PXDFs | A broad class of persistent organic pollutants formed during combustion, with potential for dioxin-like toxicity. |

| Polychlorinated Dibenzofurans | PCDFs | A well-studied subgroup of PXDFs containing only chlorine atoms. Many congeners are known to be toxic. |

| Polybrominated Dibenzofurans | PBDFs | A subgroup of PXDFs containing only bromine atoms, often associated with the use of brominated flame retardants. |

| Mixed Halogenated Dibenzofurans | PXDFs | A subgroup of PXDFs containing a mixture of halogen atoms (e.g., bromine and chlorine), such as Hexabromodichloro-dibenzofuran. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBWLVNSRHZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147952 | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107207-36-3 | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Mechanisms of Polybrominated/chlorinated Dibenzofurans

Unintentional Anthropogenic Production Pathways

The primary pathways for the unintentional formation of mixed halogenated dibenzofurans are linked to human activities involving high temperatures and the presence of halogenated precursors.

Thermal processes are a major source of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). These compounds, which include brominated, chlorinated, and mixed bromo-chloro congeners, are formed as unintentional by-products in a variety of combustion systems. inchem.orgnih.gov The formation can occur through two main pathways: the precursor-mediated pathway, which involves the condensation of smaller halogenated molecules like chlorophenols and bromophenols, and the de novo synthesis, which involves the reaction of halogens with carbon structures on fly ash particles. dioxin20xx.orglidsen.comunimib.it

The final emission of these compounds from a thermal system is the net result of their formation and destruction rates. unimib.it While the original compounds in fuel are typically destroyed during high-temperature combustion, PXDD/Fs can form in the cooler, post-combustion zones of the system. lidsen.com The temperature is a critical parameter, with formation "windows" typically observed between 200°C and 400°C for heterogeneous reactions and between 500°C and 800°C for homogeneous gas-phase reactions. unimib.it However, rapid cooling, as found in many industrial furnaces, can lead to the production of these compounds at higher temperatures than observed in laboratory settings. lidsen.com

The incineration of municipal and industrial waste is a significant pathway for the formation of polybrominated/chlorinated dibenzofurans. nih.gov When waste materials containing both brominated flame retardants (BFRs) and chlorine sources (like PVC plastics or inorganic chlorides) are combusted, a complex mixture of polybrominated, polychlorinated, and mixed halogenated dibenzodioxins and dibenzofurans is formed. nih.govresearchgate.net Even under efficient combustion conditions designed to destroy the original flame retardants, stable compounds like polybrominated dibenzofurans (PBDFs) can be generated in the cooling flue gases. nih.govresearchgate.net

Studies using pilot-scale fluidized bed incinerators have demonstrated that co-combusting BFRs with artificial municipal solid waste leads to the formation of these mixed halogenated compounds. nih.govresearchgate.net The presence of bromine has been observed to increase the level of chlorination in the resulting dibenzofurans. nih.gov Research indicates that the formation of total polychlorinated dibenzofurans (PCDFs) is generally much higher than that of polychlorinated dibenzodioxins (PCDDs) in emissions from waste incinerators. nih.gov

Table 1: Research Findings on Dioxin Formation from Waste Incineration

| Waste Sample Component | Observation | Source |

|---|---|---|

| Polyvinyl chloride (PVC) | Produces significantly more dioxins compared to samples without chlorides under similar incineration conditions. nih.gov | nih.gov |

| Brominated Flame Retardants | Co-combustion with municipal waste leads to the formation of polybrominated and mixed polybrominated/chlorinated dibenzofurans in flue gases. nih.gov | nih.gov |

| Various Plastics (PE, PS, PET) | Incineration of these materials, especially with chlorine sources, contributes to dioxin formation. nih.gov | nih.gov |

Accidental fires and the open burning of domestic waste are also significant sources of polybrominated and mixed halogenated dibenzofurans. nih.gov These uncontrolled combustion events can produce amounts of PBDDs and PBDFs that are similar to or even higher than their chlorinated counterparts. nih.gov The formation of these compounds in fires can be attributed to their presence as contaminants in commercial BFR mixtures used in household materials, as well as to de novo synthesis during the fire. nih.gov Insufficient combustion conditions, which are typical of accidental fires and uncontrolled burning, can lead to the formation of considerable amounts of PBDDs and PBDFs from BFRs, primarily through the precursor pathway. researchgate.net

The simultaneous presence of both bromine and chlorine is a key factor in the formation of mixed halogenated dibenzofurans like hexabromodichloro-dibenzofuran. The incineration of fuels containing both halogens results in a complex mixture of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov

The formation mechanisms involve precursors such as brominated and chlorinated phenols. dioxin20xx.orgnih.gov For instance, the condensation reactions of 2-chlorophenoxy and 2-bromophenoxy radicals can lead to the formation of various mixed chloro-bromo dibenzodioxins and dibenzofurans. nih.gov Theoretical calculations suggest that in flue gas where both halogens are present at equimolar levels, there is more molecular bromine (Br₂) than molecular chlorine (Cl₂), primarily because chlorine tends to exist as hydrogen chloride (HCl). nih.gov This can lead to a higher degree of bromination in the resulting compounds. nih.gov The presence of bromine can also drive chlorination reactions through the formation of bromine chloride (BrCl). nih.gov

The formation of brominated phenols, which are key precursors, can occur during the combustion or pyrolysis of materials containing brominated diphenyl ethers. dioxin20xx.org These precursors can then react to form polybrominated and mixed halogenated dibenzofurans. dioxin20xx.orgnih.gov

Beyond waste disposal and accidental fires, certain industrial processes are also sources of unintentional polybrominated/chlorinated dibenzofuran (B1670420) formation.

Polybrominated dibenzofurans (PBDFs) can be formed as undesired by-products during the manufacturing of brominated flame retardants (BFRs). inchem.org Specifically, polybrominated diphenyl ethers (PBDEs), a major class of BFRs, have been noted to contain PBDFs as contaminants. nih.gov These impurities can then be released into the environment throughout the lifecycle of the BFR-containing products. researchgate.net

BFRs are categorized as either additive or reactive. Additive BFRs, like PBDEs, are physically mixed with the polymer, while reactive BFRs, such as Tetrabromobisphenol A (TBBPA), are chemically bound to the polymer molecule. mst.dkwikipedia.org The potential for by-product formation exists in the synthesis of these various BFRs. google.com The thermal stress that materials containing BFRs may undergo during production or recycling processes also presents a potential for the formation of PBDDs and PBDFs. researchgate.net

Industrial Processes

Recycling Processes of Plastics Containing Flame Retardants

The recycling of plastics containing brominated flame retardants (BFRs) is a significant pathway for the formation of polybrominated dibenzofurans (PBDFs) and their chlorinated counterparts. ipen.org Many consumer products, including electronics, furniture, and building materials, utilize BFRs to meet fire safety standards. ipen.orgnih.gov These flame retardants can be incorporated into polymers either as additives, where they are physically mixed, or as reactive components that are chemically bonded to the polymer matrix. nih.govdtu.dk

During the thermal stress of recycling processes, plastics containing BFRs can undergo chemical transformations that lead to the formation of PBDD/Fs (polybrominated dibenzo-p-dioxins and dibenzofurans). ipen.org The presence of these toxic compounds in recycled plastic products is a growing concern. ipen.orgresearchgate.net Studies have detected various BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), in recycled plastics, indicating a potential for these materials to be contaminated with unintentionally formed PBDD/Fs. dtu.dk The levels of PBDD/Fs found in some recycled products have been comparable to those in hazardous wastes like incinerator ash. ipen.org

Precursor-Dependent Formation Dynamics

The specific types and quantities of dibenzofurans formed are highly dependent on the initial chemical precursors present.

Polybrominated Diphenyl Ethers (PBDEs) as Precursors

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and are well-documented precursors to the formation of PBDFs. nih.govwikipedia.org The chemical structure of PBDEs, consisting of two bromine-substituted benzene (B151609) rings linked by an ether bond, makes them susceptible to transformation into dibenzofuran structures under certain conditions, such as UV light exposure or high temperatures. nih.govwikipedia.org

The process often involves a debromination step, where a bromine atom is removed from the PBDE molecule, followed by a ring closure reaction to form the dibenzofuran core. nih.gov The position of the bromine substituents on the PBDE molecule can influence the likelihood and pathway of this transformation. nih.gov For instance, PBDEs with a bromine atom in the ortho position are particularly prone to forming PBDFs. nih.gov The photolytic decomposition of decabromodiphenyl ether (decaBDE) has been shown to produce brominated dibenzofurans. scilit.com

| PBDE Congener | Common Name | Potential for Dibenzofuran Formation |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 | Can undergo debromination and cyclization. nih.gov |

| 2,2′,4,4′,5,5′-Hexabromodiphenyl ether | BDE-153 | Subject to photochemical degradation forming PBDFs. scilit.com |

| Decabromodiphenyl ether | BDE-209 | A major component of commercial flame retardants and a known precursor to PBDFs. aaqr.org |

Polycyclic Aromatic Hydrocarbons (PAHs) as Precursors

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous products of incomplete combustion and can also serve as precursors to dibenzofurans. bohrium.comnih.gov The formation of dibenzofurans from PAHs typically occurs in fuel-rich oxidation environments at high temperatures. bohrium.comrsc.org The specific reaction pathways are complex and can be influenced by the type of fuel and the combustion conditions. osti.gov

Kinetic models suggest that the oxidation of various hydrocarbons, such as toluene (B28343) and ethylene, can lead to the formation of both PAHs and oxygenated PAHs (OPAHs), including dibenzofuran. bohrium.comrsc.orgosti.gov For example, the reaction of a phenyl radical with other species can initiate a series of reactions that ultimately produce the dibenzofuran structure. bohrium.com The presence of oxygen is crucial for these transformation processes. bohrium.com

Chlorophenols and Related Intermediates

Chlorophenols are recognized as significant precursors in the formation of both polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). mdpi.comnih.gov In gas-phase reactions at temperatures above 340°C and in the presence of oxygen, chlorophenols can react to form PCDFs. nih.gov The mechanism involves the initial formation of phenoxy radicals. nih.gov

These phenoxy radicals can then dimerize to form polychlorinated dihydroxybiphenyls (DOHB), which are key intermediates in the formation of PCDFs. nih.gov The subsequent condensation of these intermediates leads to the formation of the dibenzofuran structure. The specific isomers of PCDFs formed are dependent on the substitution pattern of the initial chlorophenols and the reaction conditions, such as temperature and oxygen concentration. nih.gov

Theoretical and Mechanistic Studies of Dibenzofuran Formation

Computational chemistry and laboratory experiments have provided valuable insights into the fundamental chemical reactions that lead to the formation of dibenzofurans.

Gas-Phase Reactions at High Temperatures

High-temperature gas-phase reactions are a primary route for the formation of dibenzofurans from various precursors. mdpi.comaaqr.org These reactions typically occur at temperatures above 600°C. mdpi.com Quantum chemical calculations have been employed to study the mechanisms of these reactions in detail. mdpi.com

One proposed mechanism for dibenzofuran formation involves the reaction of smaller aromatic molecules, such as benzofuran, with radicals like the cyclopentadienyl (B1206354) radical (CPDyl). mdpi.com This process involves a series of elementary steps, including addition, ring closure, and elimination reactions. mdpi.com Theoretical studies have also investigated the formation of dibenzofuran from the oxidation of PAHs like phenanthrene (B1679779) and fluorene. mdpi.comnih.gov These studies suggest that the addition of hydroxyl (•OH) or chlorine monoxide (ClO•) radicals to the PAH structure can initiate the reaction sequence leading to dibenzofuran. mdpi.comnih.gov

| Reactants | Key Intermediates | Product | Conditions |

|---|---|---|---|

| Chlorophenols + O₂ | Phenoxy radicals, Polychlorinated dihydroxybiphenyls (DOHB) | Polychlorinated Dibenzofurans | > 340°C nih.gov |

| Benzofuran + Cyclopentadienyl radical | - | Dibenzofuran | 600-1200 K mdpi.com |

| Phenanthrene/Fluorene + •OH/ClO• | - | Dibenzofuran | High Temperatures mdpi.comnih.gov |

Catalytic Surface Reactions on Fly Ash

Fly ash, a byproduct of combustion, provides a reactive surface for the formation of polybrominated/chlorinated dibenzofurans (PXDFs). The mineral and metallic components of fly ash, particularly transition metals like copper and iron, play a significant catalytic role in these reactions.

The formation of PXDFs on fly ash surfaces is a complex process involving several steps. Initially, precursor molecules, which can be fragments of larger organic molecules or simple aromatic compounds, are adsorbed onto the fly ash particles. In the presence of a catalyst, these precursors undergo a series of reactions, including oxidation, halogenation, and cyclization, to form the dibenzofuran structure.

Copper ions are recognized as potent catalysts in the formation of both polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs). core.ac.uk The catalytic cycle often involves the oxidation of Cu(I) to Cu(II), which facilitates the transfer of halogen atoms to the organic precursors. For instance, copper chloride (CuCl₂) can act as a chlorinating agent. core.ac.uk While specific studies on hexabromodichloro-dibenzofuran are limited, the principles derived from PCDD/F and PBDD/F formation suggest a sequential or competitive halogenation process on the fly ash surface.

The structure and composition of the fly ash itself can be modified to enhance or inhibit these catalytic reactions. For example, zeolites synthesized from fly ash have been shown to be effective adsorbents for organic pollutants. mdpi.com Furthermore, the surface of fly ash can be modified with compounds like potassium fluoride (B91410) on alumina (B75360) to alter its catalytic activity. semanticscholar.org

De Novo Synthesis in Post-Combustion Zones

De novo synthesis is a significant pathway for the formation of PXDFs in the post-combustion zones of incinerators and other thermal processes. This process involves the formation of these complex molecules from elemental carbon and sources of halogens, such as inorganic chlorides and bromides, on the surface of fly ash. nih.gov

The temperature range for de novo synthesis is typically between 200°C and 400°C, with a maximum yield often observed around 300°C. nih.gov Laboratory experiments using model mixtures of activated carbon and copper bromide (CuBr₂) have demonstrated the formation of PBDD/Fs under these conditions. nih.gov The addition of copper salts has been shown to accelerate the degradation of the carbonaceous structure and promote the formation of PBDD/Fs. nih.gov

The mechanism involves the initial halogenation of the carbon matrix on the fly ash surface, followed by oxidative breakdown of the carbon structure to yield halogenated aromatic compounds. nih.gov The presence of both chlorine and bromine sources can lead to the formation of mixed halogenated compounds like hexabromodichloro-dibenzofuran. Studies have shown that when both chlorine and bromine are present, mixed chlorinated-brominated dioxins and furans are formed. nih.gov

The efficiency of the post-combustion process is a more critical factor in PBDD/F formation than the specific proportions of halogens or other parameters. nih.gov Inhibitors, such as nitrogen-containing compounds like urea, have been shown to significantly reduce the formation of PCDD/Fs in de novo synthesis experiments by potentially substituting halogen atoms with nitrogen-containing groups. nih.gov

Table 1: Influence of Temperature on De Novo Synthesis of PBDD/Fs

| Temperature (°C) | Total PBDD/F Yield (ng/g) | Observations |

| 300 | 91.7 | Maximum yield observed. |

| 400 | Lower than at 300°C | Yield decreases as temperature increases beyond the optimal range. |

| 500 | Lower than at 300°C | Higher bromination degree observed with increasing temperature. |

This data is based on laboratory experiments with a model mixture of activated carbon and CuBr₂. nih.gov

Oxidation Mechanisms (e.g., Hydroxyl Radical, Chloroxyl Radical)

Radical-mediated reactions play a crucial role in both the formation and degradation of PXDFs. Hydroxyl (•OH) radicals, in particular, are highly reactive species that can initiate the oxidation of organic compounds.

In aqueous environments and in the gas phase, hydroxyl radicals can react with aromatic compounds through addition to the aromatic ring. nist.gov The reaction of •OH with dibenzo-p-dioxin (B167043) and its chlorinated congeners has been studied, revealing that the reaction rates are influenced by the degree of chlorination. nih.gov Generally, an increase in chlorine substitution tends to decrease the reactivity with •OH radicals. nih.gov The primary reaction mechanism is the addition of the hydroxyl radical to the aromatic ring, which can be a step in either the formation from precursor molecules or the degradation of the dibenzofuran structure. nist.govnih.gov

The role of chloroxyl radicals (ClO•) in these processes is less well-documented in the reviewed literature. However, in environments with high concentrations of chlorine, the formation of such radicals could contribute to the chlorination of organic precursors or the further chlorination of already formed PBDD/F molecules.

The formation of brominated radical species is also a possibility in systems containing bromide. semanticscholar.org These radicals could then participate in the bromination of organic substrates, contributing to the formation of PBDD/Fs and mixed halogenated congeners.

Environmental Ubiquity and Distribution Patterns

Global and Regional Distribution of Polyhalogenated Dibenzofurans

Polyhalogenated dibenzofurans, including their brominated and chlorinated forms, are found across the globe, from industrialized and urban areas to remote regions far from direct sources. envirocomp.comnih.gov Urban and industrial zones are recognized as significant sources of these compounds to the atmosphere, primarily due to anthropogenic combustion processes. envirocomp.com

The atmosphere is the primary pathway for the global distribution of persistent organic chemicals like polyhalogenated dibenzofurans. epj-conferences.org Despite having relatively low vapor pressures, these compounds can be transported over vast distances. envirocomp.com Studies have demonstrated that these pollutants can travel from source regions to remote areas such as the Arctic and high-altitude locations like the Tibetan Plateau. epj-conferences.orgnih.gov For instance, research at a background station in Taiwan identified long-range transport from Southeast Asia as a significant contributor to atmospheric polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). mdpi.com Similarly, high levels of low-chlorinated PCDD/Fs in soil around Qinghai Lake in China are attributed to long-range atmospheric transport, as these less chlorinated forms have higher vapor pressures and greater potential for long-distance travel. nih.gov The estimated total dry atmospheric deposition of aerosol-bound PCDD/Fs to the global oceans is 354 kg/year . nih.gov

Climatic conditions play a crucial role in the transport and deposition of polyhalogenated dibenzofurans. The "cold finger" effect describes the phenomenon where semi-volatile organic compounds like PHDFs evaporate in warmer regions and are then transported to colder climates, where they condense and are deposited. nih.gov This process leads to the accumulation of these pollutants in cold, arid regions and at higher latitudes and altitudes. nih.gov For example, La Niña events have been shown to affect ambient PCDD/F concentrations at a background station in Taiwan. mdpi.com The partitioning of these compounds between the gas and particle phases is influenced by temperature, with lower temperatures favoring their presence in the particle phase, making them more susceptible to deposition.

Consistent with the principles of long-range transport and the "cold finger" effect, studies have observed latitudinal and altitudinal gradients in the accumulation of polyhalogenated dibenzofurans. envirocomp.com Higher concentrations are often found in colder, higher-latitude and higher-altitude environments. nih.govnih.govresearchgate.net Research has documented the presence of these compounds in remote arctic regions, far from their original sources. envirocomp.com The diversity of certain fungal guilds, which can be influenced by environmental pollutants, has also been shown to vary along latitudinal and elevational gradients. nih.gov

Occurrence in Environmental Compartments

Polyhalogenated dibenzofurans, including hexabromodichloro-dibenzofuran, are distributed across various environmental compartments.

In the atmosphere, polyhalogenated dibenzofurans exist in both gaseous and particulate-bound phases. nih.govaaqr.org The distribution between these two phases depends on the specific congener and ambient temperature. epj-conferences.orgnih.gov Less chlorinated compounds tend to be more volatile and are found predominantly in the gas phase, while more highly chlorinated and brominated compounds are more likely to be adsorbed onto atmospheric particles. nih.govnih.gov

Atmospheric concentrations of PCDD/Fs can vary significantly depending on the location and proximity to sources. For example, average concentrations in the upper reaches of the Haihe River basin in North China were reported to be 4,855 fg/m³. nih.gov In contrast, background levels in the remote oceanic atmosphere are very low, often near or below the limit of detection. nih.gov A study in Delhi, India, found PCDD/F levels in airborne particulate matter ranging from 563 to 3592 pg WHO-TEQ/g. researchgate.net Seasonal variations are also observed, with higher concentrations often found in colder months. aaqr.org

Due to their hydrophobic nature, polyhalogenated dibenzofurans have a strong tendency to adsorb to particulate matter in aquatic environments. usgs.govmdpi.com This leads to their accumulation in sediments, which act as a significant sink and a potential secondary source of these pollutants to the overlying water column. mdpi.comfrontiersin.org

Concentrations in the water column are generally low. For instance, in the Haihe River basin, the average concentration of 2,3,7,8-PCDD/PCDF in water was 9.5 pg/L. nih.gov In contrast, sediment concentrations can be much higher. Studies in various locations have reported sediment concentrations ranging from a few pg/g to several thousand pg/g dry weight. mdpi.comnih.gov For example, in the Willamette Basin, Oregon, PCDD/Fs were found to be ubiquitous in sediment. usgs.gov Similarly, sediments from the Liangshui River in Beijing, China, had PCDD/F concentrations ranging from 3.5 to 3019 pg/g dry weight. mdpi.com

Suspended particulate matter (SPM) also plays a crucial role in the transport of these compounds in aquatic systems. wa.gov A study of the Snake River measured PCDD/F concentrations in SPM to estimate daily loads into the Columbia River basin. wa.gov The congener profiles in sediments are often dominated by the most highly halogenated forms, such as octachlorodibenzo-p-dioxin (B131699) (OCDD). usgs.govnih.gov

Interactive Data Table: PCDD/F Concentrations in Various Environmental Compartments

| Environmental Compartment | Location | Concentration Range | Average Concentration | Unit |

| Air | Haihe River Basin, China | - | 4,855 | fg/m³ |

| Air (Particulate Matter) | Delhi, India | 563 - 3592 | - | pg WHO-TEQ/g |

| Water | Haihe River Basin, China | - | 9.5 | pg/L |

| Sediment | Liangshui River, China | 3.5 - 3019 | 184 | pg/g dw |

| Sediment | Haihe River Basin, China | - | 99.2 | pg/g dw |

| Sediment | Offshore, Central Vietnam | 0.39 - 2.9 (PCDFs) | - | pg/g dw |

| Sediment | Port of Gdansk | 281 - 358.5 | - | pg/g dw |

Terrestrial Environments (Soils, Forest Stands)

Mixed halogenated dibenzofurans, along with their more studied polybrominated (PBDD/Fs) and polychlorinated (PCDD/Fs) counterparts, are found in terrestrial environments. Soils near industrial sources, such as municipal waste incinerators and e-waste recycling sites, are particularly susceptible to contamination. sciencedaily.com For instance, high concentrations of various polyhalogenated dibenzofurans have been detected in soils from e-waste processing areas, indicating that these sites are significant sources. sciencedaily.com

While specific concentrations for "Dibenzofuran, hexabromodichloro-" are not reported, the processes that release other mixed halogenated dibenzofurans are likely to also release this specific congener. The presence and concentration of these compounds in soil are influenced by factors such as proximity to emission sources, soil composition, and atmospheric deposition patterns.

Indoor Environments (House Dust)

House dust can act as a significant reservoir for a variety of environmental contaminants, including halogenated dibenzofurans. Indoor sources of these compounds can include electronic devices containing brominated flame retardants and the infiltration of outdoor air and soil particles. Research has detected polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans (PXDFs) in indoor dust samples. greenpeace.to The presence of these compounds in house dust is a potential pathway for human exposure.

Waste Matrices (Sewage Sludge, Industrial Waste)

Sewage sludge and various forms of industrial waste are recognized as matrices where polyhalogenated dibenzofurans can accumulate. Analysis of sewage sludge has shown the presence of mixed halogenated dibenzofurans. greenpeace.to The composition of these waste materials, particularly the presence of both brominated and chlorinated organic compounds, makes them a potential source for the formation and dispersal of PXDFs, including hexabromodichloro-dibenzofuran, especially when subjected to incineration or other high-temperature treatments. nih.gov

Table 1: Reported Occurrence of Mixed Halogenated Dibenzofurans (PXDFs) in Various Environmental Matrices

| Environmental Matrix | Finding | Reference |

| E-waste Burning Area Soils | High concentrations of PXDFs detected, suggesting substantial contribution to total dioxin toxicity. | sciencedaily.com |

| Sewage Sludge | Analysis has confirmed the presence of various mixed halogenated dibenzofurans. | greenpeace.to |

| Indoor Dust | Detected alongside polybrominated dibenzofurans, indicating indoor exposure potential. | greenpeace.to |

| Marine Environments | Naturally produced mixed halogenated dibenzo-p-dioxins have been identified in marine organisms. | nih.gov |

Note: This table reflects general findings for the class of mixed halogenated dibenzofurans, as specific data for "Dibenzofuran, hexabromodichloro-" is not available in the reviewed literature.

Temporal Trends in Environmental Concentrations

Assessing temporal trends for specific mixed halogenated dibenzofurans like hexabromodichloro-dibenzofuran is challenging due to the limited historical data and the analytical difficulties in tracking individual congeners. greenpeace.tooup.com However, trends for related compounds, such as polybrominated diphenyl ethers (PBDEs) which are precursors to PBDFs and subsequently PXDFs, have shown declines in some regions following regulatory restrictions. Conversely, the environmental concentrations of other halogenated flame retardants and their transformation products may be stable or increasing. The lack of long-term monitoring programs for specific PXDF congeners prevents a definitive assessment of their temporal trends.

Spatial Distribution Analysis and Source Attribution

The spatial distribution of mixed halogenated dibenzofurans is closely linked to their sources. Elevated concentrations are typically found in and around industrial areas, particularly those involved in waste incineration and e-waste processing. nih.govsciencedaily.com For example, studies have shown significantly higher levels of PXDFs in soils near e-waste burning sites compared to other areas. sciencedaily.com

Source attribution studies often rely on congener profiles. The specific pattern of different PXDFs can sometimes point to a particular industrial process or type of waste as the origin. sciencedaily.com However, the complexity of the mixtures and the potential for atmospheric transport can complicate the precise identification of sources for these compounds in the wider environment. The widespread distribution of both bromine and chlorine in industrial processes and consumer products suggests that the potential for PXDF formation is geographically extensive. nih.govgreenpeace.to

Environmental Fate and Transport Processes

Persistence and Environmental Half-Lives

The persistence of a chemical is defined by its environmental half-life, the time it takes for half of the initial amount of the substance to degrade. Hexabromodichlorodibenzofuran, as a member of the PBDF and PBCDD/F family, is expected to be highly persistent in the environment. This persistence is a key characteristic that qualifies these compounds for inclusion in international regulations like the Stockholm Convention on Persistent Organic Pollutants.

The chemical stability of the dibenzofuran (B1670420) structure, combined with the presence of multiple halogen atoms (bromine and chlorine), makes it resistant to degradation. Experimental data on related compounds confirm that the weaker carbon-bromine bond, compared to the carbon-chlorine bond, does not necessarily lead to faster elimination in biota, indicating comparable persistence for both brominated and chlorinated congeners. nih.gov

Modeling studies and atmospheric measurements provide estimates for the atmospheric half-lives of these compounds. The estimated atmospheric half-lives for PBDD/F and PBCDD/F congeners, based on atmospheric oxidation, range from several days to over a year, which is sufficient for them to undergo long-range environmental transport. pops.intiaeg.com

Table 1: Estimated Atmospheric Half-Lives of PBDD/F and PBCDD/F Congeners

| Compound Class | Estimated Half-Life Range (in air) |

|---|---|

| Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) | 6.4 – 504 days |

| Mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) | 5.7 – 435 days |

Data sourced from a proposal to the Stockholm Convention, based on atmospheric oxidation models. pops.intiaeg.com

Transport Pathways in Environmental Media

Once released into the environment, hexabromodichlorodibenzofuran can be transported across various environmental compartments, including air, water, soil, and sediment.

Like other semi-volatile organic compounds, halogenated dibenzofurans can be distributed between the gaseous and particle-adsorbed phases in the atmosphere. epa.govresearchgate.net The degree of halogenation influences this partitioning; more highly halogenated compounds tend to adsorb more strongly to airborne particles, while lower halogenated congeners are more volatile. researchgate.net This volatility allows for transport in the atmosphere and subsequent re-emission from surfaces like soil and water, contributing to their global distribution. inchem.org

Atmospheric transport is a primary pathway for the widespread dispersal of halogenated dibenzofurans. epa.govinchem.org These compounds are removed from the atmosphere and deposited onto terrestrial and aquatic ecosystems through wet and dry deposition. nih.govaaqr.org

Wet Deposition: This process involves the removal of these compounds from the atmosphere by precipitation (rain, snow, fog). The amount of precipitation can influence the deposition flux of higher halogenated compounds. nih.gov

Dry Deposition: This refers to the settling of particle-bound compounds and the direct transfer of gaseous compounds to surfaces. For persistent organic pollutants, the particle phase often contributes the majority of the total dry deposition flux. aaqr.org

Studies on polychlorinated dibenzofurans (PCDFs) show that deposition fluxes tend to be higher in winter than in summer, influenced by factors such as ambient temperature and the amount of airborne particulate matter. nih.gov Atmospheric deposition is also suspected to be a significant source of PBDD/Fs found in lake sediments. rsc.org

Nonpoint source pollution occurs when rainfall or snowmelt moves over and through the ground, picking up and carrying away pollutants into lakes, rivers, and other water bodies. For persistent compounds like halogenated dibenzofurans, contaminated soils and dust on impervious surfaces can act as sources. Research has identified PBDFs in sediment collected from a drain that received runoff water from a motorway, confirming that runoff is a relevant transport mechanism for these substances into aquatic environments. inchem.org

Due to their low water solubility and tendency to adsorb to organic matter, halogenated dibenzofurans accumulate in sediments. mdpi.com Sediments act as a major sink for these compounds in aquatic systems. inchem.orgmdpi.com However, they can also act as a secondary source through sediment-water exchange processes.

Desorption studies on related compounds like PCDDs and PCDFs from contaminated river sediment show that they are often tightly attached to sediment particles. nih.gov A large fraction is considered to be very slowly desorbing, while a smaller, rapidly desorbing fraction exists. nih.gov This slow desorption, along with processes like bioturbation and resuspension of sediment particles, can lead to the re-release of these contaminants into the water column over long periods, making them bioavailable to aquatic organisms.

Biotic and Abiotic Transformation and Degradation Pathways

While highly persistent, hexabromodichlorodibenzofuran can undergo slow transformation and degradation through various biotic and abiotic processes.

Abiotic Pathways:

Photolysis: Photodegradation is a key abiotic process for PBDFs. inchem.orgnih.gov Exposure to sunlight, particularly UV radiation, can break the carbon-bromine bonds, leading to the formation of less halogenated compounds. nih.gov This process is significant in the atmosphere and surface waters. While it contributes to degradation, the resulting products can sometimes be more toxic and persistent than the parent compound. nih.gov

Thermal Degradation: At high temperatures, such as during combustion or industrial thermal processes, PBDFs can be formed from the degradation of brominated flame retardants. nih.govresearchgate.net Conversely, controlled high-temperature pyrolysis can also lead to the destruction of these compounds. researchgate.net

Biotic Pathways:

Microbial Degradation: Certain microorganisms have been shown to degrade the basic dibenzofuran structure. For instance, the bacterium Staphylococcus auriculans DBF63 can use dibenzofuran as a sole source of carbon and energy. nih.gov Other strains, like Sphingomonas sp., can degrade dibenzofuran and some of its chlorinated derivatives through cometabolism. nih.govresearchgate.net The degradation pathway often involves an initial dioxygenase attack, leading to metabolites such as salicylic acid and catechols. nih.govnih.govresearchgate.net

Reductive Dehalogenation: Under anaerobic conditions, such as in deep sediments, microbial communities can remove halogen atoms through reductive dehalogenation. Studies on related brominated flame retardants have demonstrated anaerobic reductive debromination by various bacteria and mixed cultures in sediment and sewage sludge. nih.gov A similar process could potentially occur for hexabromodichlorodibenzofuran, slowly reducing the number of halogen substituents on the molecule.

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| Dibenzofuran, hexabromodichloro- | - |

| Polybrominated Dibenzo-p-Dioxins | PBDDs |

| Polybrominated Dibenzofurans | PBDFs |

| Polychlorinated Dibenzo-p-Dioxins | PCDDs |

| Polychlorinated Dibenzofurans | PCDFs |

| Mixed Polybrominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans | PBCDD/Fs or PXDFs |

| Persistent Organic Pollutants | POPs |

| Salicylic acid | - |

| Catechols | - |

| Staphylococcus auriculans | - |

Microbial Biodegradation Mechanisms

The microbial breakdown of halogenated dibenzofurans is a key process in their environmental detoxification. While specific studies on hexabromodichlorodibenzofuran are limited, research on related chlorinated and brominated dibenzofurans provides significant insights into the likely degradation pathways and microbial players involved.

Aerobic biodegradation of dibenzofuran and its halogenated derivatives is primarily initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic nucleus. Two main initial attack strategies have been identified: angular dioxygenation and lateral dioxygenation.

Angular Dioxygenation: This is a common pathway for the degradation of dibenzofuran and its chlorinated analogs. nih.gov The process is initiated by a dibenzofuran 4,4a-dioxygenase, a three-component enzyme system. uni-konstanz.de This enzyme attacks the carbon atom adjacent to the ether bridge (C4) and the neighboring C4a atom. This reaction forms an unstable hemiacetal, which spontaneously rearomatizes, leading to the cleavage of the furan (B31954) ring and the formation of trihydroxybiphenyl derivatives. uni-konstanz.de In the case of chlorinated dibenzofurans, this initial attack can occur on either the chlorinated or the unchlorinated ring. nih.govoup.com For hexabromodichlorodibenzofuran, it is plausible that dioxygenase attack would preferentially occur on the less substituted ring, if one exists, or on a ring with fewer bulky bromine atoms.

Lateral Dioxygenation: In this pathway, the dioxygenase enzyme attacks two adjacent carbon atoms on one of the benzene (B151609) rings, leading to the formation of a cis-dihydrodiol. This is then further metabolized through ring cleavage pathways. While less common for the initial attack on dibenzofuran itself, it is a known mechanism for the degradation of other aromatic compounds and may play a role in the subsequent breakdown of intermediates formed from angular dioxygenation.

The specific degradation pathway for hexabromodichlorodibenzofuran would likely depend on the substitution pattern of the bromine and chlorine atoms, which influences the accessibility of the aromatic rings to enzymatic attack.

Several bacterial genera have been identified as key players in the degradation of dibenzofuran and its halogenated derivatives.

Sphingomonas : Species within this genus are well-documented for their ability to degrade a wide range of aromatic compounds, including chlorinated dibenzofurans. nih.govcapes.gov.brresearchgate.net Sphingomonas sp. strain RW1, for example, can degrade mono- and dichlorinated dibenzofurans. nih.gov The degradation is initiated by an angular dioxygenase, and the resulting metabolites are further processed. nih.govoup.com It is highly probable that Sphingomonas species could also be involved in the degradation of more highly halogenated dibenzofurans like hexabromodichlorodibenzofuran, although the efficiency of degradation is expected to decrease with increasing halogenation.

Rhodococcus : Members of the genus Rhodococcus are also known for their metabolic versatility and ability to degrade persistent organic pollutants. nih.govnih.gov Strains of Rhodococcus have been shown to degrade dibenzofuran. nih.govresearchgate.net Their robust enzymatic systems suggest they could potentially be involved in the breakdown of halogenated dibenzofurans as well, although specific studies on hexabromodichlorodibenzofuran are lacking. Research on other brominated flame retardants has shown that microbial consortia containing Bacillus and Clostridium species can achieve debromination under aerobic conditions. nih.gov

The following table summarizes the key bacterial genera and their role in the degradation of related compounds.

| Bacterial Genus | Role in Degradation of Halogenated Dibenzofurans | Key Enzymes |

| Sphingomonas | Degradation of mono- and dichlorinated dibenzofurans via angular dioxygenation. nih.govoup.com | Angular Dioxygenase uni-konstanz.de |

| Rhodococcus | Degradation of the parent compound dibenzofuran. nih.govresearchgate.net Potential for degradation of halogenated derivatives. | Not specified for halogenated dibenzofurans |

| Pseudomonas | Mineralization of chlorinated salicylates, which are metabolites of chlorodibenzofuran degradation by Sphingomonas. oup.comoup.com | Not specified for halogenated dibenzofurans |

| Burkholderia | Mineralization of chlorosalicylates produced from 4-chlorodibenzofuran degradation. oup.com | Not specified for halogenated dibenzofurans |

The key enzymes initiating the aerobic bacterial degradation of dibenzofurans are dioxygenases . These are typically multi-component enzyme systems that utilize NADH as a reducing equivalent. uni-konstanz.de The dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1 is a well-characterized example. It consists of a reductase, a ferredoxin, and a terminal oxygenase component. uni-konstanz.de This enzyme catalyzes the angular dioxygenation of dibenzofuran. uni-konstanz.de

The substrate specificity of these dioxygenases is a critical factor in determining the range of halogenated dibenzofurans that can be degraded. While some dioxygenases can act on mono- and dichlorinated congeners, their activity on more highly halogenated compounds like hexabromodichlorodibenzofuran may be limited due to steric hindrance and altered electronic properties of the aromatic rings. nih.gov

Cometabolism is a process where a microbe degrades a compound (the cometabolite) from which it gains no energy, while growing on another substrate. nih.gov In the context of hexabromodichlorodibenzofuran, cometabolism is a likely and important degradation mechanism. Given the high degree of halogenation, it is improbable that this compound could serve as a sole carbon and energy source for microorganisms.

In mixed contaminant environments, bacteria growing on more readily available carbon sources may fortuitously degrade hexabromodichlorodibenzofuran through the action of non-specific enzymes. For instance, bacterial consortia have been shown to be effective in degrading chlorinated dibenzofurans, where one species performs the initial attack and another utilizes the resulting metabolites. oup.comoup.com A similar synergistic action could be envisioned for the breakdown of hexabromodichlorodibenzofuran. The presence of other aromatic compounds could induce the production of dioxygenases that can also act on the halogenated dibenzofuran.

Photolytic Degradation

Photodegradation , or the breakdown of molecules by light, is another significant environmental fate process for many organic compounds. The rate and extent of photolytic degradation depend on factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of photosensitizers in the environment.

For polyhalogenated aromatic compounds, photolysis can lead to the reductive dehalogenation of the molecule. While specific data for hexabromodichlorodibenzofuran is not available, studies on other brominated and chlorinated aromatic compounds suggest that the carbon-bromine bond is generally weaker than the carbon-chlorine bond, making it more susceptible to photolytic cleavage. nih.gov Therefore, it is expected that photolysis of hexabromodichlorodibenzofuran would primarily involve the removal of bromine atoms. This process would lead to the formation of less brominated dibenzofurans, which may then be more amenable to microbial degradation. The presence of organic matter in natural waters can also influence photolysis rates by acting as photosensitizers.

Thermal Degradation and Debromination

Thermal degradation of hexabromodichlorodibenzofuran can occur at elevated temperatures, such as those found in industrial processes or waste incineration. The thermal decomposition of brominated flame retardants, a class of compounds to which hexabromodichlorodibenzofuran is related, has been studied. cetjournal.it

During thermal degradation, the primary process is debromination , the removal of bromine atoms from the molecule. This can occur through various reaction pathways, including hydrodebromination. The thermal decomposition of brominated organic compounds can lead to the formation of a complex mixture of products, including less halogenated dibenzofurans, brominated benzenes, and other aromatic compounds. cetjournal.it In the presence of a source of hydrogen, stepwise hydrodebromination can occur. The specific products formed will depend on the temperature, the presence of oxygen, and the surrounding chemical matrix. It is important to note that incomplete combustion or thermal degradation of brominated compounds can also lead to the formation of other toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Hydrolysis Resistance

The environmental persistence of a chemical compound is significantly influenced by its resistance to hydrolysis, the chemical process of breakdown in reaction with water. For the compound Dibenzofuran, hexabromodichloro-, its highly halogenated structure suggests a notable resistance to this degradation pathway. Generally, polyhalogenated dibenzofurans (PHDFs) are recognized for their chemical stability and persistence in the environment.

Research on the environmental fate of related polyhalogenated aromatic compounds, such as polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) and polybrominated diphenyl ethers (PBDEs), consistently demonstrates their recalcitrance to abiotic degradation processes, including hydrolysis. The rate of hydrolysis for aromatic halides is known to be extremely slow. The stability of the aromatic ring and the strength of the carbon-halogen bonds make nucleophilic substitution by water a thermodynamically and kinetically unfavorable process.

For instance, studies on the hydrolysis of various chlorinated and brominated organic pollutants have reported half-lives that can extend to years or even decades under environmental conditions. The presence of multiple halogen atoms, as in hexabromodichlorodibenzofuran, further increases the molecule's stability and, consequently, its resistance to hydrolysis. The electron-withdrawing nature of the halogen atoms can deactivate the aromatic rings towards nucleophilic attack.

Due to the lack of specific experimental hydrolysis data for Dibenzofuran, hexabromodichloro-, a data table cannot be generated at this time. Further research is required to determine the precise hydrolysis rates and half-life of this compound under various environmental conditions.

Bioaccumulation and Ecological Transfer

Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. For hydrophobic compounds like hexabromodichloro-dibenzofuran, this process is of particular importance in aquatic ecosystems.

Studies on various fish species have demonstrated that the accumulation of PCDD/Fs is significantly influenced by factors such as the lipid content and body weight of the fish. rsc.org For instance, in studies of fish from the Tittabawassee and Saginaw Rivers in Michigan, body weight and lipid content were the most significant factors influencing the accumulation of the sum of PCDD/Fs. rsc.org Fish with lower trophic status, such as carp, have been found to have the greatest total concentrations of dioxins. rsc.org This is often linked to their feeding habits, as sediments are a major sink for these compounds and a primary route of exposure for benthic (bottom-dwelling) organisms. nih.gov

The degree of halogenation also plays a crucial role. Research on polychaetes has shown a preferential accumulation of less chlorinated dibenzofuran (B1670420) congeners compared to the more highly chlorinated and hydrophobic ones. frontiersin.org This suggests that while hexabromodichloro-dibenzofuran is highly halogenated, its specific bioaccumulation potential might be influenced by the mixed halogen (bromine and chlorine) substitution pattern.

Once absorbed, lipophilic compounds like hexabromodichloro-dibenzofuran are not evenly distributed throughout an organism. They tend to accumulate in tissues with high lipid content. Studies on related PCDD/Fs in fish have shown that concentrations in the liver and spawn can be 10 to 100 times higher than in muscle tissue, primarily due to the higher lipid content of these organs. nih.gov

The retention of these compounds is also a critical factor. All 2,3,7,8-substituted PCDDs/PCDFs are known to be retained in the tissues of organisms like fish and wildlife, while non-2,3,7,8-substituted congeners are more rapidly metabolized and excreted. epa.gov The specific substitution pattern of hexabromodichloro-dibenzofuran would therefore be a key determinant of its retention time in various tissues.

Table 1: Illustrative Tissue Distribution of PCDD/Fs in Fish (Hypothetical for Hexabromodichloro-dibenzofuran) This table is based on general findings for related compounds and is for illustrative purposes only, as direct data for hexabromodichloro-dibenzofuran is unavailable.

| Tissue | Relative Concentration Factor (Compared to Muscle) | Primary Reason for Accumulation |

| Liver | 10 - 100x | High lipid content, metabolic processing |

| Adipose (Fat) | High | High lipid storage |

| Spawn (Eggs) | 10 - 100x | High lipid content for embryonic development |

| Muscle | 1x (Baseline) | Lower lipid content |

Biomagnification in Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org Compounds that are persistent, bioaccumulative, and toxic have the highest potential for biomagnification. While specific biomagnification factors (BMFs) for hexabromodichloro-dibenzofuran are not documented, studies on related compounds in aquatic food webs provide a basis for understanding its potential behavior.

For example, studies on PCDDs/DFs in waterfowl and their prey from Lake Shinji, Japan, have demonstrated biomagnification. nih.gov The BMFs for toxic 2,3,7,8-substituted PCDDs/DFs were found to be significantly higher for the lower chlorinated isomers. nih.gov This suggests that the biomagnification potential of hexabromodichloro-dibenzofuran would depend on its specific congener structure and its resistance to metabolic degradation.

Research on other persistent organic pollutants has shown that biomagnification does not always follow a simple linear path up the food chain and can be influenced by the feeding habits and physiology of the organisms involved.

Biomonitoring in Wildlife Populations

The presence of persistent halogenated compounds in the environment has led to their detection in a wide range of wildlife. While specific monitoring data for hexabromodichloro-dibenzofuran is scarce, searches for chlorinated dibenzofurans and dioxins have been conducted in wildlife populations exhibiting adverse health effects, such as embryonic death. nih.gov Such studies highlight the importance of monitoring these compounds in top predators and other sentinel species to assess the health of an ecosystem. The detection of PCDDs and PCDFs in fish and wildlife across the globe indicates their widespread distribution and potential for entering various food chains. epa.gov

Role of Octanol-Water Partition Coefficient (Kow) in Bioaccumulation Potential

The octanol-water partition coefficient (Kow) is a key physicochemical property used to predict the bioaccumulation potential of organic chemicals. wikipedia.org It measures a compound's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high log Kow value generally indicates a greater potential for bioaccumulation.

While the specific log Kow for hexabromodichloro-dibenzofuran has not been experimentally determined in the reviewed literature, an estimated log Kow of 6.81 has been reported for a closely related compound, 1,2,4,6,8,9-hexachlorodibenzofuran (B3066073) (HxCDF). nih.gov This high value suggests a strong tendency for hexabromodichloro-dibenzofuran to accumulate in the fatty tissues of organisms.

It is important to note that the relationship between log Kow and bioaccumulation is not always linear, especially for superhydrophobic compounds (log Kow > 7). For such compounds, factors like reduced membrane permeability and lower bioavailability can lead to lower-than-expected bioconcentration factors.

Table 2: Log Kow Values for Selected Polyhalogenated Aromatic Hydrocarbons

| Compound | Log Kow | Bioaccumulation Potential |

| 1,2,4,6,8,9-Hexachlorodibenzofuran (HxCDF) | 6.81 nih.gov | High |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HeptaCDD) | 8.00 epa.gov | Very High |

| Unsubstituted Dibenzofuran | 4 osti.gov | Moderate |

| Octachlorodibenzofuran | 13-14 osti.gov | Extremely High (with potential for reduced uptake) |

Ecological Impact and Ecotoxicological Considerations

Aquatic Ecotoxicity Studies

Specific aquatic ecotoxicity studies on Dibenzofuran (B1670420), hexabromodichloro- have not been identified in the reviewed scientific literature. Research in this area has been directed towards the broader categories of PBDFs and PCDFs.

Effects on Fish Early Life Stages

There is no available data detailing the effects of Dibenzofuran, hexabromodichloro- on the early life stages of fish. Studies on related compounds, such as certain PBDFs and PCDFs, have shown that exposure during early development can lead to a condition known as blue sac syndrome, characterized by edema, hemorrhages, and craniofacial malformations, ultimately resulting in mortality. This toxicity is linked to the activation of the Ah receptor. However, the potency and specific effects of the mixed halogenated Dibenzofuran, hexabromodichloro- remain uninvestigated.

Population-Level Impacts in Contaminated Aquatic Systems

Due to the absence of environmental monitoring data and ecotoxicity studies for Dibenzofuran, hexabromodichloro-, it is not possible to assess its population-level impacts in contaminated aquatic systems.

Biomarkers of Exposure and Effect in Ecological Receptors

Biomarkers are measurable biological responses in an organism that indicate exposure to a chemical and can provide a link to potential adverse health effects. researchgate.net For dioxin-like compounds, including polybrominated and mixed halogenated dibenzofurans, one of the most well-established and widely used biomarkers is the induction of Cytochrome P4501A1 (CYP1A1). oup.comnih.gov

The toxic effects of these compounds are primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net Activation of the AhR leads to a cascade of gene expression changes, with the induction of the CYP1A1 gene being a primary and sensitive response. The protein product, CYP1A1, is an enzyme involved in the metabolism of xenobiotics. Its increased activity, often measured as ethoxyresorufin-O-deethylase (EROD) activity, is a direct and quantifiable indicator of exposure to AhR agonists. nih.govnih.gov

Studies in various ecological receptors, such as fish and birds, have demonstrated a strong correlation between exposure to polybrominated dibenzofurans (PBDFs) and the induction of CYP1A1 or EROD activity. researchgate.netnih.gov For instance, research on fish has shown that exposure to PBDFs can lead to significant increases in hepatic EROD activity, which is indicative of exposure and can precede other toxic endpoints like developmental abnormalities. nih.govresearchgate.net Similarly, in avian species, CYP1A1 induction serves as a sensitive biomarker for exposure to dioxin-like compounds. researchgate.net

Given that hexabromodichlorodibenzofuran contains both bromine and chlorine substituents on the dibenzofuran backbone and is expected to act as an AhR agonist, the induction of CYP1A1 (and the associated EROD activity) is considered a highly relevant and sensitive biomarker of both exposure and a key initiating event in the pathway of toxic effects for this compound in ecological receptors.

Table 2: Key Biomarker for Hexabromodichlorodibenzofuran Exposure in Ecological Receptors

| Biomarker Category | Specific Biomarker | Mechanism of Action | Ecological Receptor Examples |

| Biomarker of Exposure & Effect | Induction of Cytochrome P4501A1 (CYP1A1) | Binding to the aryl hydrocarbon receptor (AhR) and subsequent upregulation of the CYP1A1 gene. | Fish, Birds, Mammals |

| (measured as EROD activity) | The resulting increase in CYP1A1 enzyme activity (EROD) is a sensitive indicator of exposure to dioxin-like compounds and a key step in toxicity pathways. |

Advanced Analytical Methodologies for Environmental Research

Extraction and Cleanup Procedures for Complex Environmental Matrices

The primary goal of sample extraction and cleanup is to isolate the target analytes from the sample matrix and remove interfering compounds that could compromise the subsequent analysis. nih.gov The choice of method depends on the specific matrix being analyzed.

The analysis of "Dibenzofuran, hexabromodichloro-" and other polyhalogenated compounds in solid matrices like soil, sediment, and industrial waste requires robust extraction techniques to separate the analytes from the complex solid phase. nih.govnih.gov

Commonly employed methods include:

Soxhlet Extraction: This is a classic and widely used technique for extracting organic compounds from solid materials. The sample is placed in a thimble and continuously extracted with a suitable organic solvent (e.g., toluene (B28343) or a hexane/acetone mixture) over an extended period (16-24 hours).

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): This modern technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extractions, often in less than 30 minutes. It significantly reduces solvent consumption and extraction time compared to traditional methods.

Ultrasonic Extraction: This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. It is a relatively fast technique but may be less efficient than Soxhlet or PFE for certain matrices.

Following extraction, the resulting extract is typically concentrated and subjected to a multi-step cleanup process to remove interfering compounds such as lipids, sulfur, and other co-extracted organic matter. This cleanup is crucial for achieving the low detection limits required for dioxin-like compounds. nih.gov

A typical cleanup sequence for soil and sediment extracts may involve:

Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove oxidizable organic interferences and with base to remove acidic compounds.

Column Chromatography: The extract is passed through a series of adsorption chromatography columns containing different packing materials to separate the target analytes from interferences. Common adsorbents include:

Silica (B1680970) Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to retain different classes of interfering compounds.

Alumina (B75360): Used to remove polar interferences.

Florisil: A magnesium silicate (B1173343) adsorbent effective for separating certain classes of pesticides and PCBs.

Activated Carbon: This is a critical step for isolating planar molecules like dibenzofurans from non-planar compounds. The target analytes are adsorbed onto the carbon and then selectively eluted.

The U.S. Environmental Protection Agency (EPA) provides standardized methods, such as EPA Method 1613B and 8290, which detail rigorous extraction and cleanup procedures for the analysis of chlorinated dibenzofurans, and these principles are applicable to their brominated and mixed-halogenated analogs. jmst.infoepa.gov

Table 1: EPA Methods for Extraction and Analysis in Solid Matrices

| Method | Matrix | Analyte Class | Key Features |

| EPA Method 1613B | Various environmental matrices | Tetra- through octa-chlorinated PCDDs/PCDFs | Isotope dilution HRGC/HRMS for very low quantification. epa.gov |

| EPA Method 8290 | Water, soil, fly ash, sludge | Tetra- through octa-chlorinated PCDDs/PCDFs | High-resolution GC/MS, less sensitive than 1613B. epa.gov |

| EPA Method 4425 | Soil/Sediment | Total planar organic compounds (PAHs, PCBs, PCDDs, PCDFs) | Reporter gene assay for screening. epa.gov |

| EPA Method 4430 | Soil/Sediment | Total PCDDs/PCDFs | Aryl hydrocarbon receptor (AhR)-based PCR assay for screening. epa.gov |

This table is based on information from the U.S. Environmental Protection Agency.

The preparation of water and air samples for the analysis of "Dibenzofuran, hexabromodichloro-" involves concentrating the analytes from a large volume of the medium.

For air sampling , high-volume samplers are typically used to draw a large volume of air (e.g., 325 to 400 cubic meters over a 24-hour period) through a filter and an adsorbent trap. epa.govepa.gov

Quartz Fiber Filter (QFF): This captures particle-bound analytes.

Polyurethane Foam (PUF) or XAD-2 Resin: This adsorbent trap captures analytes present in the gas phase.

After sampling, the filter and the adsorbent are extracted together, usually via Soxhlet or PFE. The subsequent cleanup procedures are similar to those used for soil extracts, often involving multi-column chromatography. EPA Method TO-9A specifically details the collection and analysis of polyhalogenated dioxins and dibenzofurans in ambient air. epa.govepa.gov

For water samples , the primary challenge is the low concentration of these hydrophobic compounds. Large volumes of water (often several liters) must be extracted to obtain a detectable amount of the analyte.

Liquid-Liquid Extraction (LLE): The water sample is serially extracted with a water-immiscible organic solvent like dichloromethane.

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica or graphitized carbon), which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. SPE is generally preferred as it is faster, uses less solvent, and is more easily automated than LLE.

Following extraction, the water extracts undergo a rigorous cleanup process similar to that for soil and air samples to remove humic substances and other dissolved organic matter before instrumental analysis. epa.gov

Analyzing "Dibenzofuran, hexabromodichloro-" in biological tissues (biota) is complicated by the high lipid content of these samples, which can interfere with the analysis. publications.gc.ca

The sample preparation process for biota typically includes:

Homogenization: The tissue sample (e.g., fish fillet, bird egg, marine mammal blubber) is homogenized to ensure a representative subsample is taken for analysis.

Extraction: The homogenized sample is extracted using methods similar to those for solid matrices, such as Soxhlet or PFE, with appropriate solvents.

Lipid Removal (Depuration): This is a critical step. Common techniques include:

Gel Permeation Chromatography (GPC): An effective method for separating the large lipid molecules from the smaller analyte molecules. publications.gc.ca

Multi-layer Silica Column: A column packed with layers of silica gel modified with sulfuric acid and/or potassium hydroxide can be used to destroy lipids while allowing the analytes to pass through.

Fractionation: After lipid removal, the extract is further purified using column chromatography on adsorbents like alumina and activated carbon to isolate the dibenzofuran (B1670420) fraction from other co-extracted compounds. publications.gc.ca The Canadian Wildlife Service has established detailed protocols for such analyses in wildlife tissues. publications.gc.ca

Chromatographic Separation Techniques

Due to the existence of numerous isomers for polyhalogenated dibenzofurans, high-resolution chromatographic techniques are essential to separate the highly toxic congeners from the less toxic ones.

High-Resolution Gas Chromatography (HRGC), almost always coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), is the gold standard for the analysis of dioxins and related compounds, including mixed halogenated dibenzofurans. nih.govnih.govresearchgate.net

The key features of this technique are:

High-Resolution Capillary Columns: These are long (typically 50-60 meters), narrow-bore columns coated with a thin film of stationary phase. The long column length provides a large number of theoretical plates, enabling the separation of closely related isomers. epa.gov

Specific Stationary Phases: The choice of stationary phase is critical for achieving the desired separation. For dioxin/furan (B31954) analysis, non-polar stationary phases like 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent) are commonly used for general-purpose analysis. More polar columns, such as those with cyanopropyl-phenyl-polysiloxane phases (e.g., SP-2331), can provide different selectivity and are used to confirm the identity of specific congeners. epa.gov

Isotope Dilution: For quantitative analysis, an isotope-labeled internal standard (e.g., containing Carbon-13) for each target analyte is added to the sample before extraction. The ratio of the native analyte to its labeled counterpart is measured by the mass spectrometer, which corrects for any loss of analyte during the extraction and cleanup process, leading to highly accurate and precise results. epa.gov

HRGC/HRMS provides the selectivity and sensitivity needed to detect and quantify these compounds at the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) levels required for environmental monitoring and risk assessment. epa.gov

Multidimensional Gas Chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), offers even greater separation power than single-dimension HRGC. chromatographyonline.com This technique is especially valuable for analyzing extremely complex samples where target analytes may co-elute with interfering compounds even on high-resolution columns. chromatographyonline.comnih.gov

In a GC×GC system:

Two different GC columns with different stationary phase selectivities are coupled together via a modulator.

The effluent from the first column is continuously trapped, focused, and re-injected onto the second, much shorter, column for a rapid second separation.

This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would overlap in a one-dimensional system. chromatographyonline.com

While the implementation of GC×GC is more complex than conventional GC, its superior resolving power makes it a powerful tool for research applications, such as identifying unknown polyhalogenated compounds in environmental samples or separating specific isomers in complex mixtures generated from sources like fire debris. waters.comchromatographyonline.com This enhanced separation can help to better characterize the full range of halogenated dibenzofurans present in a sample, which is crucial for a comprehensive risk assessment. waters.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the detection and quantification of hexabromodichlorodibenzofuran and other polyhalogenated dibenzofurans (PHDFs) due to its high sensitivity and selectivity. nih.gov When coupled with gas chromatography (GC), GC-MS allows for the separation of complex mixtures and the identification of specific congeners. nih.gov The exceptional toxicity of some of these compounds necessitates extremely low detection limits, often in the parts-per-trillion (ppt) or parts-per-quadrillion (ppq) range, making advanced mass spectrometric techniques indispensable for environmental analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the molecular weight and chemical composition of a sample with high precision. azolifesciences.com It operates by ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. azolifesciences.com The "high-resolution" aspect refers to the instrument's ability to distinguish between ions with very similar m/z ratios, providing precise mass measurements. azolifesciences.com This capability is crucial for differentiating target compounds from matrix interferences, a common challenge in the analysis of complex environmental samples. nih.gov

For the analysis of hexabromodichlorodibenzofuran and other polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), HRMS coupled with high-resolution gas chromatography (HRGC) is considered a superior method. epa.govrudn.ru This combination allows for the accurate measurement of pg/m³ and sub-pg/m³ levels of these compounds in ambient air. epa.gov A typical HRGC-HRMS system for this purpose might operate in the electron impact ionization mode with multiple ion detection at a resolution of 7,000 to 10,000. epa.gov The development of fast-scanning HRAM spectrometers, such as quadrupole time-of-flight (QTOF) and quadrupole orbitrap instruments, has further enhanced targeted analyses by effectively separating co-eluting interferences. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques

| Feature | Unit Mass Resolution (UMR) MS | High-Resolution Accurate Mass (HRAM) MS |

| Principle | Separates ions to the nearest whole number m/z. | Separates ions with very similar m/z ratios with high precision. azolifesciences.com |

| Scan Speed | Slower (e.g., ~4.5 scans/sec). hilarispublisher.com | Faster (e.g., ~9 scans/sec). hilarispublisher.com |

| Data Quality | Prone to interferences from matrix components. nih.gov | Improved data quality due to higher selectivity. nih.govhilarispublisher.com |